

# Application Notes and Protocols: Synthesis of Triethyl Methanetricarboxylate

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## Compound of Interest

Compound Name: Methanetricarboxylic acid

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This document provides a detailed protocol for the synthesis of triethyl methanetricarboxylate, also known as tricarbethoxymethane, based on the procedure published in Organic Syntheses. The method described is a robust and high-yielding preparation suitable for researchers in organic chemistry and drug development.

## Data Presentation

The following table summarizes the quantitative data for the synthesis of triethyl methanetricarboxylate.

Reactant/ Reagent	Chemical Formula	Molar Mass ( g/mol )	Amount (g)	Volume (mL)	Moles/Gr am Atoms	Molar Ratio
Magnesium Turnings	Mg	24.31	25	-	1.03	1.03
Ethyl Malonate	C <sub>7</sub> H <sub>12</sub> O <sub>4</sub>	160.17	160	151	1.00	1.00
Absolute Ethanol	C <sub>2</sub> H <sub>5</sub> OH	46.07	-	105 (total)	-	-
Carbon Tetrachloride	CCl <sub>4</sub>	153.82	-	1	-	(initiator)
Ethyl Chloroformate	C <sub>3</sub> H <sub>5</sub> ClO <sub>2</sub>	108.52	-	100	1.05	1.05
Ether (anhydrous)	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	74.12	-	400	-	(solvent)
Dilute Acetic Acid	CH <sub>3</sub> COOH	60.05	75 (in 300 mL H <sub>2</sub> O)	-	-	(workup)
Product						
Triethyl Methanetri carboxylate	C <sub>10</sub> H <sub>16</sub> O <sub>6</sub>	232.23	204–215	-	-	88–93% Yield

## Experimental Protocol

### 1. Reaction Setup:

- In a 1-liter round-bottomed flask equipped with an efficient reflux condenser, place 25 g (1.03 gram atoms) of magnesium turnings.[\[1\]](#)

- Add 25 cc of absolute alcohol, 1 cc of carbon tetrachloride, and 30 cc of a premixed solution of 160 g (1 mole) of ethyl malonate and 80 cc of absolute alcohol.[\[1\]](#)
- Prepare a cold water bath for cooling the flask if the reaction becomes too vigorous.[\[1\]](#)

## 2. Initiation and Reaction:

- Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen.[\[1\]](#)
- Once the reaction starts, it may become vigorous. If necessary, use the cold water bath to moderate the reaction rate.
- After the initial vigorous reaction subsides, gently heat the mixture on a steam bath until the magnesium is nearly consumed.
- Allow the flask to cool and then add 300 cc of anhydrous ether through the condenser.[\[1\]](#)
- Gently warm the mixture on the steam bath. The separated crystals will dissolve, and hydrogen evolution will resume for some time without further heating. Continue heating on the steam bath to bring the reaction to completion.[\[1\]](#)

## 3. Addition of Ethyl Chloroformate:

- Remove the flask from the steam bath.
- From a dropping funnel, add a mixture of 100 cc (1.05 moles) of ethyl chloroformate and 100 cc of dry ether through the condenser.[\[1\]](#)
- The rate of addition should be controlled to maintain a vigorous boiling of the reaction mixture.[\[1\]](#)

## 4. Work-up and Isolation:

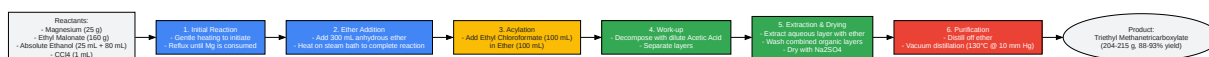
- After the addition of ethyl chloroformate is complete, cautiously decompose the viscous magnesium compound by adding a solution of 75 cc of acetic acid in 300 cc of water. Cool the flask under a tap during this addition.[\[1\]](#)

- Two clear layers will form. Separate the layers and extract the aqueous layer with 100 cc of ether.[1]
- Combine the ethereal solutions, wash with water, and dry over sodium sulfate.[1]
- Distill off the ether on a steam bath.[1]

#### 5. Purification:

- Distill the residue under reduced pressure.
- After a small forerun, the main fraction of pure triethyl methanetricarboxylate will distill at 130°C at 10 mm Hg.[1]
- The expected yield is 204–215 g (88–93% of the theoretical amount).[1] The product solidifies at 25°C and has a melting point of 28–29°C.[1]

## Visualization



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## References

- 1. Organic Syntheses Procedure [orgsyn.org]

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